1-(5-Ethyl-1,2,4-oxadiazol-3-yl)-N-methylmethanamine

Descripción general

Descripción

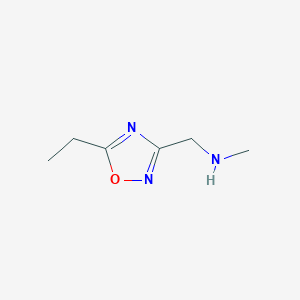

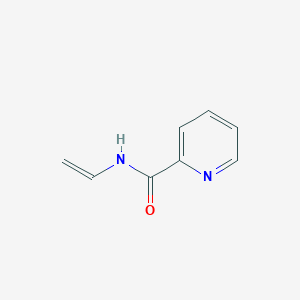

The compound “1-(5-Ethyl-1,2,4-oxadiazol-3-yl)-N-methylmethanamine” is a chemical compound that contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . The oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus .

Synthesis Analysis

An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis

The molecular structure of “1-(5-Ethyl-1,2,4-oxadiazol-3-yl)-N-methylmethanamine” is characterized by the presence of an oxadiazole ring. Structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .Chemical Reactions Analysis

The reaction scope includes aryl, hetaryl, and cycloalkyl amidoxime and isatoic anhydrides with different substituents in the aromatic ring as well as at the amide N atom . Moreover, 1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .Aplicaciones Científicas De Investigación

Synthesis and Characterization

Researchers have developed methods for synthesizing and characterizing compounds with the 1,2,4-oxadiazole moiety. For instance, Shimoga, Shin, and Kim (2018) successfully synthesized 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine and 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine using a high-yielding polyphosphoric acid condensation route. These compounds were characterized by spectroscopic techniques such as FT-IR, DSC, 13C/1H-NMR, and Mass spectrometry, indicating the viability of this synthetic route for producing oxadiazole derivatives (Shimoga, Shin, & Kim, 2018) (Shimoga, Shin, & Kim, 2018).

Corrosion Inhibition

The oxadiazole derivatives have shown potential as corrosion inhibitors. A study conducted by Ammal, Prajila, and Joseph (2018) investigated the corrosion inhibition properties of benzimidazole bearing 1, 3, 4-oxadiazoles for mild steel in sulfuric acid. They found that these compounds exhibit protective layer formation on the mild steel surface, demonstrating their effectiveness as corrosion inhibitors (Ammal, Prajila, & Joseph, 2018).

Biological Activities

Compounds containing the 1,3,4-oxadiazole ring have been explored for their biological activities. Research by Hamciuc, Hamciuc, Homocianu, Nicolescu, and Carja (2015) on blue light-emitting polyamide and poly(amide-imide)s containing 1,3,4-oxadiazole ring in the side chain reveals their potential in materials science, particularly in the development of optoelectronic devices due to their high thermal stability and fluorescence properties (Hamciuc et al., 2015).

Another study highlighted the synthesis of N-benzyl-1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-(1H-pyrrol-2-yl)methanamines and their evaluation as cytotoxic agents against several cancer cell lines, indicating the therapeutic potential of these compounds (Ramazani et al., 2014).

Direcciones Futuras

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . In addition to medicinal application, these heterocycles were utilized for the development of energetic materials, fluorescent dyes, OLEDs, sensors, as well as insecticides .

Propiedades

IUPAC Name |

1-(5-ethyl-1,2,4-oxadiazol-3-yl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O/c1-3-6-8-5(4-7-2)9-10-6/h7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIJFXVFSSOVINP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=NO1)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Ethyl-1,2,4-oxadiazol-3-yl)-N-methylmethanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3-Dihydrofuro[3,2-b]pyridin-5-amine](/img/structure/B1506237.png)

![6-Cyanoimidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B1506241.png)

![5-(Ethylthio)benzo[d][1,3]dioxole](/img/structure/B1506243.png)

![Benzo[c]isoxazol-3-amine](/img/structure/B1506252.png)

![2-{5-Methyl-2-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2H-benzotriazole](/img/structure/B1506294.png)